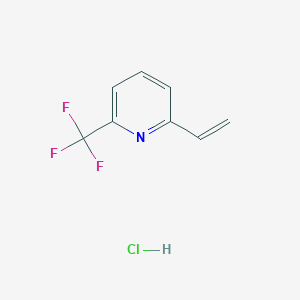

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride

描述

属性

IUPAC Name |

2-ethenyl-6-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N.ClH/c1-2-6-4-3-5-7(12-6)8(9,10)11;/h2-5H,1H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANBRSHCESCDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Patent literature indicates that the vinyl group introduction is typically achieved after obtaining the halogenated trifluoromethylpyridine intermediate, though specific conditions vary depending on the catalyst and reagents used.

Alternative Preparation Routes via Diazonium Salt Intermediates

A multi-step synthetic route to related trifluoromethyl pyridines involves:

- Diazotization of 2-amino-6-(trifluoromethyl)pyridine in concentrated hydrochloric acid with sodium nitrite at 60–80 °C,

- Reduction of the diazonium salt with stannous chloride in hydrochloric acid at 50–70 °C,

- Isolation of 2-chloro-6-(trifluoromethyl)pyridine by extraction and crystallization,

- Subsequent base-catalyzed reactions in tert-butyl alcohol with potassium hydroxide at 70 °C to modify substituents,

- Recrystallization from ethyl acetate and petroleum ether to obtain high-purity products.

This route is characterized by mild conditions, moderate equipment requirements, and yields around 80%, suitable for preparing intermediates for further vinylation steps.

| Step | Conditions | Notes |

|---|---|---|

| Diazotization | 60–80 °C, 1–2 h, concentrated HCl, NaNO2 | Molar ratios: HCl 3–5x, NaNO2 ~1.0–1.1x |

| Reduction | 50–70 °C, 1.5–4.5 h, HCl with SnCl2 | Molar ratios: SnCl2 1.0–1.3x |

| Extraction & Crystallization | Ethyl acetate, petroleum ether, 2 °C | Purification step |

| Base reaction | 70 °C, 8 h, tert-butyl alcohol, KOH | Conversion to crude product |

| Final recrystallization | Ethyl acetate and petroleum ether | Yield ~80% |

This method provides an alternative to direct fluorination and is suitable for preparing 2-chloro-6-(trifluoromethyl)pyridine intermediates for vinyl group introduction.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Liquid Phase HF Fluorination | 2-chloro-6-(trichloromethyl)pyridine | Anhydrous HF, FeCl3 | 170–190 °C, 20–30 kg/cm², 14–18 h | ~80 | >99.9 | Industrial scale, recycling used |

| Diazotization & Reduction | 2-amino-6-(trifluoromethyl)pyridine | NaNO2, HCl, SnCl2, KOH | 60–80 °C diazotization; 50–70 °C reduction; 70 °C base reaction | ~80 | High | Mild conditions, multi-step |

| Vinylation (general approach) | 2-chloro-6-(trifluoromethyl)pyridine | Pd catalysts, vinyl reagents | Varies, typically Pd-catalyzed coupling | Not specified | Not specified | Requires further optimization |

Research Findings and Industrial Considerations

- The fluorination process using anhydrous hydrogen fluoride and metal halide catalysts is well-established, offering high selectivity and purity essential for pharmaceutical and agrochemical applications.

- Recycling of unconverted chlorofluoropyridine residues improves process economy and sustainability.

- The diazotization-reduction pathway offers an alternative when direct fluorination is less feasible, with mild reaction conditions and good yields.

- Vinyl group introduction typically follows halogenated trifluoromethylpyridine intermediate synthesis, often via palladium-catalyzed cross-coupling reactions, although specific optimized protocols for the vinylation step of this compound require further literature exploration beyond the current data.

化学反应分析

Types of Reactions: 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as 2-(trifluoromethyl)-6-vinylpyridine-1-oxide.

Reduction: Reduction reactions can lead to the formation of 2-(trifluoromethyl)-6-ethylpyridine.

Substitution: Nucleophilic substitution reactions can occur at the pyridine nitrogen, leading to the formation of various substituted pyridines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation Products: 2-(trifluoromethyl)-6-vinylpyridine-1-oxide

Reduction Products: 2-(trifluoromethyl)-6-ethylpyridine

Substitution Products: Various substituted pyridines depending on the nucleophile used

科学研究应用

Organic Synthesis

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride serves as a versatile building block in organic synthesis. It can undergo:

- Cross-Coupling Reactions : Such as Suzuki or Heck reactions to form complex organic molecules.

- Diels-Alder Cycloadditions : The vinyl group facilitates these cycloadditions, leading to the formation of various cyclic compounds.

Pharmaceutical Development

The compound is utilized in the development of pharmaceuticals due to its enhanced biological activity:

- Drug Design : The trifluoromethyl group can improve binding affinity to biological targets, making it useful in drug design .

- Biological Probes : It can be employed as a probe to study interactions with biological macromolecules.

Agrochemical Applications

The compound has shown promise in the agrochemical sector:

- Pesticide Development : Its derivatives are being explored for use as effective pesticides, outperforming traditional compounds in certain applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives of this compound against various pathogens. Results indicated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The results indicated significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent .

Summary of Biological Activities

作用机制

The mechanism by which 2-(trifluoromethyl)-6-vinylpyridine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the trifluoromethyl group can enhance the binding affinity of a drug to its target by increasing its lipophilicity and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

相似化合物的比较

Structural and Functional Group Analysis

The following table compares Compound A with analogous pyridine-based compounds listed in the Combi-Blocks catalog ():

| Compound ID | Name | CAS Number | Purity | Key Substituents |

|---|---|---|---|---|

| QD-5399 (Compound A) | 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride | 1259929-68-4 | 95% | -CF₃ (C2), -CH₂CH₂ (C6), HCl salt |

| QM-7726 | 2-(Trifluoromethyl)-5-vinylpyridine | 1133879-76-1 | 95% | -CF₃ (C2), -CH₂CH₂ (C5) |

| OR-5468 | 2,3,5-Trifluoropyridine | 76469-41-5 | 98% | -F (C2, C3, C5) |

| OR-5466 | 2,3,6-Trifluoropyridine | 3512-18-3 | 97% | -F (C2, C3, C6) |

| SS-7250 | 2,3,5-Trifluoro-4-pyridinamine | 105252-95-7 | 95% | -F (C2, C3, C5), -NH₂ (C4) |

| QY-6771 | 4-(2,3,4-Trifluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | 1010928-50-3 | 95% | F-substituted phenyl, fused imidazole ring |

Key Observations:

- Positional Isomerism (QD-5399 vs. QM-7726): Compound A differs from QM-7726 in the position of the vinyl group (C6 vs. C5).

- Hydrochloride Salt: Compound A’s HCl salt enhances aqueous solubility compared to neutral analogs like QM-7726, making it preferable for reactions requiring polar solvents.

- Fluorination Patterns: OR-5468 and OR-5466 are perfluorinated pyridines with distinct fluorine arrangements, leading to differences in dipole moments and nucleophilic substitution reactivity.

- Functional Group Diversity: SS-7250 includes an amine group, enabling participation in diazotization or amide bond formation, while QY-6771’s fused imidazole ring suggests applications in heterocyclic drug scaffolds.

Physicochemical and Reactivity Comparison

While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, inferences can be drawn:

- Solubility: The hydrochloride salt in Compound A increases polarity, favoring solubility in water or methanol over non-ionic analogs.

- Electrophilicity: The vinyl group in Compound A and QM-7726 enables Michael additions or polymerization, whereas trifluoropyridines (OR-5468/5466) are more likely to undergo nucleophilic aromatic substitution due to electron-deficient rings.

- Stability: The -CF₃ group in Compound A improves thermal and oxidative stability compared to SS-7250’s amine group, which may degrade under acidic conditions.

生物活性

2-(Trifluoromethyl)-6-vinylpyridine hydrochloride is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and materials science. Its unique trifluoromethyl group imparts distinct physicochemical properties, making it a valuable candidate for biological studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C8H8ClF3N

- CAS Number : 1259929-68-4

- Molecular Weight : 209.60 g/mol

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

-

Enzyme Inhibition :

- The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit cruzain, a cysteine protease from Trypanosoma cruzi, which is a target for Chagas disease treatment. The inhibition mechanism involves reversible binding to the active site of the enzyme, leading to reduced enzyme activity and subsequent effects on parasite viability .

- Cellular Effects :

Biological Activity Data

Case Study 1: Inhibition of Cruzain

In a study published in Nature Communications, researchers synthesized various vinyl heterocycles, including this compound, to evaluate their inhibitory effects on cruzain. The compound exhibited significant potency with an IC50 value ranging from 0.1 to 0.4 μM, indicating its potential as a lead compound for drug development against Chagas disease .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against several human cancer cell lines. The results showed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activation of apoptotic pathways, suggesting its potential use in cancer therapy .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Trifluoromethyl)-6-vinylpyridine hydrochloride, and how can reaction parameters be optimized for improved yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or fluorination reactions. For example, fluorinating agents like potassium fluoride in DMSO can introduce trifluoromethyl groups, while vinylation may use palladium-catalyzed cross-coupling (e.g., Heck reaction). Optimization includes adjusting reaction time (e.g., 1.5 hours at 80°C in DMF), stoichiometry of reagents (e.g., 1:2 molar ratio of substrate to alkylating agent), and purification via HPLC with MeCN/water (0.1% formic acid) .

Q. What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties and metabolic stability?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability by reducing basicity of adjacent amines and resisting oxidative metabolism. Its electron-withdrawing nature also influences π-π stacking in target binding. Comparative studies using non-fluorinated analogs can isolate these effects .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

- Methodological Answer : LCMS (e.g., m/z 727 [M+H]+) and HPLC (retention time: 1.27–1.35 minutes under SMD-TFA05 conditions) are standard. Column choice (e.g., YMC-Actus Triart C18) and mobile phase composition (MeCN/water with formic acid) are critical for resolving polar byproducts. NMR (¹H/¹⁹F) and X-ray crystallography further confirm regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or purity when scaling up synthesis from milligram to gram quantities?

- Methodological Answer : Scalability challenges arise from exothermic side reactions (e.g., dimerization of vinyl groups). Mitigation strategies include controlled temperature ramping, in-line monitoring via FTIR, and gradient HPLC purification. For example, tetrabutylammonium iodide (0.5 mg) in DMF improves reaction homogeneity at scale .

Q. What mechanistic insights explain the regioselectivity of vinyl group introduction on the pyridine ring?

- Methodological Answer : DFT calculations or isotopic labeling can probe electronic and steric effects. Substituents like trifluoromethyl act as meta-directors, favoring vinyl addition at the 6-position. Transition-metal catalysts (e.g., Pd(OAc)₂) with chelating ligands (e.g., PPh₃) further enhance selectivity .

Q. How do impurities (e.g., dehydrohalogenation byproducts) form during synthesis, and what purification strategies are effective?

- Methodological Answer : Common impurities include des-vinyl analogs or halogenated intermediates. LCMS-guided fractionation (e.g., using formic acid modifiers) and scavenger resins (e.g., polymer-bound thiourea for halogen removal) are effective. Example: 31% yield loss in Example 405 was addressed via iterative HPLC .

Q. What in silico or experimental approaches are recommended to study the compound’s structure-activity relationship (SAR) in target binding?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。